REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]([OH:22])([CH2:16][N:17]1[CH:21]=[N:20][CH:19]=[N:18]1)[C:10]([F:15])([F:14])[C:11](O)=[O:12].O[N:24]1C(=O)CCC1=O.C1(N=C=NC2CCCCC2)CCCCC1.C(OCC)(=O)C>O1CCOCC1.O>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]([OH:22])([CH2:16][N:17]1[CH:21]=[N:20][CH:19]=[N:18]1)[C:10]([F:15])([F:14])[C:11]([NH2:24])=[O:12]
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Name
|
|
Quantity
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200 mg
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
3-(2,4-difluorophenyl)-2,2-difluoro-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butyric acid
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)C(C(C(=O)O)(F)F)(CN1N=CN=C1)O
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then, the resulting mixture was subjected to reaction at 15°-25° C. for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
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Details
|
The reaction mixture was subjected to filtration
|
Type
|
CUSTOM
|
Details
|
to remove the insolubles, and 4.5 ml of a concentrated aqueous ammonia solution
|
Type
|
ADDITION
|
Details
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was added to the filtrate
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was subjected to reaction at 15°-25° C. for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
Then, the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
To the residue obtained
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Thereafter, the solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by a column chromatography (eluant: chloroform/methanol=10/1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)C(C(C(=O)N)(F)F)(CN1N=CN=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 mg | |
YIELD: CALCULATEDPERCENTYIELD | 23.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |